molecular formula C8H10N4O2 B1627080 3-Isopropyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione CAS No. 607729-10-2

3-Isopropyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione

Cat. No.: B1627080
CAS No.: 607729-10-2
M. Wt: 194.19 g/mol
InChI Key: GBBMQCCFXDEIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione is a heterocyclic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and kinase inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-Isopropyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, affecting various biological pathways.

    Medicine: Investigated for its anticancer properties, showing promising results in inhibiting cancer cell growth.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

607729-10-2

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

3-propan-2-yl-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione

InChI

InChI=1S/C8H10N4O2/c1-3(2)4-5-6(12-11-4)7(13)10-8(14)9-5/h3H,1-2H3,(H,11,12)(H2,9,10,13,14)

InChI Key

GBBMQCCFXDEIJH-UHFFFAOYSA-N

SMILES

CC(C)C1=C2C(=NN1)C(=O)NC(=O)N2

Canonical SMILES

CC(C)C1=C2C(=NN1)C(=O)NC(=O)N2

Origin of Product

United States

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